2-Phenylbenzyl bromide

Description

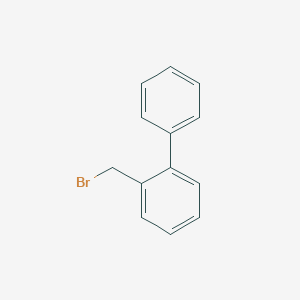

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXZHJJUKFXNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294737 | |

| Record name | 2-Phenylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19853-09-9 | |

| Record name | 19853-09-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylbenzyl Bromide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl (CAS No. 19853-09-9), is a versatile bifunctional organic compound that serves as a valuable building block in synthetic chemistry.[1] Its structure, featuring a reactive benzylic bromide connected to a biphenyl scaffold, imparts a unique chemical reactivity that makes it a strategic intermediate in the synthesis of complex polycyclic aromatic systems and pharmacologically relevant molecules. The biphenyl moiety itself is a prevalent structural motif in medicinal chemistry, often utilized as a pharmacophore or a scaffold to orient other functional groups.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols with mechanistic insights, characteristic reactions, and its utility as a precursor in synthetic applications, including those relevant to drug discovery.

Part 1: Core Properties and Identification

Correctly identifying and characterizing a chemical reagent is the foundation of reproducible and successful research. This section details the fundamental properties of this compound.

Chemical and Physical Data

This compound is a dense, high-boiling liquid under standard conditions. Its properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 19853-09-9 | [4] |

| Molecular Formula | C₁₃H₁₁Br | [4] |

| Molecular Weight | 247.13 g/mol | [4] |

| Appearance | Liquid | |

| Boiling Point | 120-125 °C at 0.1 mmHg | |

| Density | 1.353 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6280 | |

| Synonyms | 2-(Bromomethyl)biphenyl |

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The expected spectral features are as follows:

-

¹H NMR: The most characteristic signal is a singlet for the two benzylic protons of the bromomethyl group (-CH₂Br), typically appearing in the downfield region around δ 4.5 ppm .[5] The aromatic protons will appear as a complex multiplet further downfield, generally between δ 7.2 and 7.6 ppm.

-

¹³C NMR: The carbon of the bromomethyl group is expected to resonate around δ 33 ppm . Multiple signals will be present in the aromatic region (typically δ 127-142 ppm).

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by peaks characteristic of the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1475-1600 cm⁻¹ region.[6] A key, albeit weaker, C-Br stretching vibration is expected in the fingerprint region, typically between 500-600 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks (M⁺ and M+2 ) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] A prominent fragment corresponds to the loss of the bromine radical (M-Br) to form the stable 2-phenylbenzyl cation at m/z 167.

Part 2: Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through the free-radical bromination of its hydrocarbon precursor, 2-methylbiphenyl. This transformation is a classic example of the Wohl-Ziegler reaction.[8][9][10]

Wohl-Ziegler Bromination: The Core Reaction

The Wohl-Ziegler reaction facilitates the selective bromination of allylic and benzylic positions.[8][9][11] The reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[9]

The key to the reaction's selectivity is maintaining a very low concentration of molecular bromine (Br₂) in the reaction mixture.[12][13] This low concentration is achieved by the in-situ generation of Br₂ from the reaction of NBS with trace amounts of HBr. This condition favors the radical substitution pathway at the benzylic position over ionic addition reactions to the aromatic ring.

Caption: Mechanism of the Wohl-Ziegler Bromination.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the benzylic bromination of 2-methylbiphenyl.

Materials:

-

2-Methylbiphenyl

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbiphenyl (1 equivalent) in anhydrous CCl₄.

-

Reagent Addition: Add NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be initiated using a heat lamp. The reaction is complete when the dense NBS has been consumed and the lighter succinimide floats at the surface. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the benzylic bromide, which makes it an excellent electrophile for a variety of nucleophilic substitution reactions.

Duality of Mechanism: Sₙ1 and Sₙ2 Pathways

This compound, as a primary benzylic halide, can react via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions. This dual reactivity is a cornerstone of its versatility.

-

Sₙ2 Reaction: With strong, sterically unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is favored. The nucleophile attacks the electrophilic carbon in a concerted step, displacing the bromide ion.

-

Sₙ1 Reaction: In the presence of weak nucleophiles and polar protic solvents, the Sₙ1 mechanism can dominate. The departure of the bromide ion is the rate-determining step, forming a primary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the adjacent phenyl ring, making the Sₙ1 pathway accessible despite the primary nature of the halide.

Caption: Competing Sₙ1 and Sₙ2 reaction pathways.

Key Application: Intramolecular Cyclization to 9H-Fluorene

A powerful application of this compound is its use as a precursor for the synthesis of the 9H-fluorene core. This is typically achieved via an intramolecular Friedel-Crafts-type alkylation reaction, promoted by a Lewis acid catalyst.

Caption: Synthesis of 9H-fluorene from this compound.

Detailed Protocol: Synthesis of 9H-Fluorene

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), add a solution of this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

-

Reaction: Stir the mixture at 0 °C and then allow it to warm to room temperature. The reaction proceeds with the evolution of HBr gas. Monitor the reaction's completion using TLC.

-

Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 9H-fluorene can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Part 4: Relevance in Drug Development

The biphenylmethyl bromide scaffold is a cornerstone in the synthesis of numerous pharmaceutical agents. While direct applications of the 2-phenyl isomer are less documented in marketed drugs compared to its 4-substituted isomers, its synthetic utility is exemplified by the synthesis of the sartan class of antihypertensive drugs.

The Sartan Case Study: A Structural Analogy

The synthesis of angiotensin II receptor blockers like Losartan, Valsartan, and Irbesartan heavily relies on a key intermediate, 4'-(bromomethyl)-2'-cyanobiphenyl.[14][15] This molecule shares the same core scaffold as this compound. The synthesis involves the alkylation of a heterocyclic core (an imidazole derivative) with the bromomethylbiphenyl intermediate.[14][16] This step highlights the critical role of the reactive benzylic bromide in forging the final complex drug molecule. The principles of this alkylation are directly translatable to reactions involving this compound, demonstrating its potential for creating diverse molecular architectures for drug discovery campaigns.

Part 5: Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a corrosive and hazardous chemical that requires careful handling.

Hazard Profile

-

GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Signal Word: Danger.

Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles along with a face shield.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicology and Environmental Fate

Conclusion

This compound is a reagent of significant value in organic synthesis. Its well-defined properties, accessible synthesis via the Wohl-Ziegler reaction, and versatile reactivity through dual Sₙ1/Sₙ2 pathways make it an important tool for chemists. Its utility in constructing complex frameworks, such as the 9H-fluorene core, and its structural relationship to key intermediates in major pharmaceutical products like the sartans, underscore its importance for researchers in both academic and industrial settings. Adherence to strict safety protocols is essential when handling this corrosive and reactive compound.

References

- 1. 2-(bromomethyl)biphenyl | Sigma-Aldrich [sigmaaldrich.com]

- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. theinternet.io [theinternet.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 10. This compound (19853-09-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Wohl-Ziegler Reaction [organic-chemistry.org]

- 13. scribd.com [scribd.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. scispace.com [scispace.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 19853-09-9 Name: this compound [xixisys.com]

- 18. Burning question: Rethinking organohalide degradation strategy for bioremediation applications - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenylbenzyl bromide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (also known as 2-(bromomethyl)-1,1'-biphenyl). This key organic intermediate is of significant interest in medicinal chemistry and materials science. This document will delve into the prevalent synthetic methodology, the underlying reaction mechanism, detailed experimental protocols, and a thorough analysis of the techniques used for its characterization. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of this compound

This compound is a halogenated hydrocarbon featuring a biphenyl scaffold with a reactive bromomethyl group.[1][2] This structural motif makes it a valuable building block in organic synthesis. The presence of the biphenyl group imparts specific steric and electronic properties, while the benzylic bromide serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-phenylbenzyl moiety into a wide array of molecular frameworks, a critical step in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Synthesis of this compound: A Mechanistic and Practical Approach

The most efficient and widely adopted method for the synthesis of this compound is the free-radical bromination of 2-methylbiphenyl.[3] This reaction, a variation of the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position.[4][5]

The Rationale Behind the Wohl-Ziegler Bromination

The selective bromination of the benzylic methyl group in the presence of two aromatic rings is achieved through a free-radical chain mechanism. Here's a breakdown of the critical components and their roles:

-

Substrate: 2-Methylbiphenyl provides the carbon skeleton. The benzylic C-H bonds of the methyl group are significantly weaker than the C-H bonds of the aromatic rings, making them susceptible to hydrogen abstraction by a bromine radical. The resulting benzylic radical is resonance-stabilized by the adjacent phenyl ring, which further favors its formation.[6][7]

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice.[4][8] Unlike molecular bromine (Br₂), which can lead to undesirable electrophilic aromatic substitution, NBS provides a low, constant concentration of bromine radicals.[4][9] This is crucial for maintaining the radical pathway and ensuring high selectivity for the benzylic position.

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radicals. This is typically achieved using either a chemical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV irradiation).[5][6] These initiators decompose upon heating or exposure to light to form radicals, which then initiate the chain reaction.

-

Solvent: A non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) is typically used.[6][8] These solvents are inert to the reaction conditions and effectively dissolve the reactants. Acetonitrile is often preferred due to the toxicity associated with carbon tetrachloride.[6][10]

Reaction Mechanism

The reaction proceeds through the following steps:

-

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then react with NBS to produce a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbiphenyl to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The HBr reacts with NBS to generate a molecule of bromine (Br₂).[11]

-

The benzylic radical then reacts with Br₂ to form the desired product, this compound, and another bromine radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine.

The overall synthetic scheme can be visualized as follows:

Caption: Synthesis of this compound from 2-Methylbiphenyl.

Detailed Experimental Protocol

Safety Precautions: this compound is a corrosive and lachrymatory compound.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[13]

Materials:

-

2-Methylbiphenyl

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous carbon tetrachloride (or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbiphenyl (1 equivalent).

-

Add the anhydrous solvent (e.g., carbon tetrachloride or acetonitrile) to dissolve the 2-methylbiphenyl.

-

Add N-bromosuccinimide (1.1 equivalents) and AIBN (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁Br | [1] |

| Molecular Weight | 247.13 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 120-125 °C at 0.1 mmHg | [1] |

| Density | 1.353 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.6280 | [1] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a powerful tool for confirming the structure. Key expected signals include:

-

A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of δ 4.5-4.8 ppm.

-

A complex multiplet for the aromatic protons of the biphenyl system, generally observed between δ 7.2-7.6 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Expected signals include:

-

A signal for the bromomethyl carbon (-CH₂Br) around δ 33-35 ppm.

-

Multiple signals in the aromatic region (δ 125-145 ppm) corresponding to the different carbon atoms of the biphenyl rings.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Characteristic absorption bands for this compound include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2920-2960 cm⁻¹

-

C=C stretching (aromatic): ~1400-1600 cm⁻¹

-

C-Br stretching: ~600-700 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 246 and 248. A prominent fragment ion peak corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 167 (the 2-phenylbenzyl carbocation) is also expected.

Characterization Workflow

The logical flow for the comprehensive characterization of synthesized this compound is depicted below.

Caption: A typical workflow for the characterization of this compound.

Conclusion

This guide has provided a detailed and practical overview of the synthesis and characterization of this compound. The selective benzylic bromination of 2-methylbiphenyl using N-bromosuccinimide and a radical initiator stands as the most effective synthetic route. A thorough understanding of the underlying free-radical mechanism is key to optimizing reaction conditions and achieving high yields. Comprehensive characterization using a combination of physical and spectroscopic methods is imperative to ensure the identity and purity of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. This compound 97 19853-09-9 [sigmaaldrich.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound (19853-09-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Free Radical Bromination of 2-Methylbutane and Analysis by 1H NMR Spectroscopy [chemeducator.org]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. Wohl-Ziegler Reaction [organic-chemistry.org]

- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Safe Handling and Management of 2-Phenylbenzyl Bromide in a Research and Development Environment

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 2-phenylbenzyl bromide (CAS RN: 19853-09-9). It is intended for researchers, chemists, and drug development professionals who utilize this reagent in a laboratory setting. The guide moves beyond mere procedural steps to explain the underlying chemical principles and toxicological risks, ensuring a culture of safety through informed practice.

Compound Profile: Physicochemical Properties and Hazard Identification

This compound is a halogenated hydrocarbon utilized as a synthetic intermediate, for instance, in the preparation of polyarylfluorenes.[1] Its reactivity, which makes it a valuable building block, is also the source of its significant hazards. Understanding its properties is the first step in a robust safety assessment.

Physicochemical Data

A summary of the essential physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 19853-09-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₁Br | [1][3][4] |

| Molecular Weight | 247.13 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 120-125 °C @ 0.1 mmHg | [1] |

| Density | 1.353 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.6280 | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

Toxicological Profile and Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) as a dangerous substance. The primary hazards are severe skin corrosion and serious eye damage.[1]

-

GHS Pictogram: GHS05 (Corrosion)[1]

-

Signal Word: Danger[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

While specific toxicological data for this compound is not extensively documented, its chemical structure, a benzylic bromide, places it in a class of potent alkylating agents and lachrymators. For a more complete understanding of its potential effects, it is instructive to consider the well-documented hazards of the parent compound, benzyl bromide. Benzyl bromide is a strong lachrymator (tear-inducing agent) and is severely irritating to the eyes, skin, and mucous membranes of the respiratory tract.[5] Exposure can lead to intense pain, chemical burns, and difficulty breathing, with the potential for permanent eye damage from significant contact.[5][6] Given these properties, it is imperative to treat this compound with the same high level of caution, assuming it possesses similar corrosive and lachrymatory characteristics.

The Risk Assessment Framework: A Proactive Approach to Safety

A systematic risk assessment is mandatory before any work with this compound commences. This process is not a one-time checklist but a continuous cycle of evaluation and improvement. The goal is to identify potential exposure scenarios and implement robust control measures to mitigate them.

References

An In-depth Technical Guide on the Electrophilic Potential of 2-Phenylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the electrophilic potential of 2-phenylbenzyl bromide (also known as 2-(bromomethyl)biphenyl). Moving beyond a standard data sheet, this document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to offer a predictive understanding of this reagent's reactivity. Here, we delve into the mechanistic dichotomy of its substitution reactions, the nuanced effects of its ortho-phenyl substituent, and its applications in advanced organic synthesis.

Introduction: The Structural and Electronic Landscape of this compound

This compound, with the chemical formula C₁₃H₁₁Br and CAS number 19853-09-9, is a halogenated hydrocarbon featuring a biphenyl scaffold with a bromomethyl group at the 2-position.[1][2] This structural arrangement positions it as a benzylic halide, a class of compounds renowned for their utility as electrophiles in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The electrophilicity of this compound is centered at the benzylic carbon, which is rendered electron-deficient by the electronegative bromine atom, making it susceptible to attack by nucleophiles.[3]

However, the presence of a phenyl group at the ortho position introduces significant steric and electronic complexities that distinguish its reactivity from that of unsubstituted benzyl bromide. Understanding these nuances is critical for predicting its behavior and optimizing reaction conditions in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19853-09-9 |

| Molecular Formula | C₁₃H₁₁Br |

| Molecular Weight | 247.13 g/mol |

| Appearance | Liquid |

| Boiling Point | 120-125 °C at 0.1 mmHg |

| Density | 1.353 g/mL at 25 °C |

| Refractive Index | n20/D 1.6280 |

Source: Sigma-Aldrich[2]

The Duality of Reactivity: Sₙ1 vs. Sₙ2 Pathways

Benzylic halides, including this compound, are capable of undergoing nucleophilic substitution through both unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms. The operative pathway is dictated by the reaction conditions, namely the nature of the nucleophile, the solvent, and the structure of the electrophile itself.

The Sₙ1 Mechanism: A Carbocation-Driven Pathway

The Sₙ1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. For benzylic halides, the resulting benzyl carbocation is stabilized by resonance, which delocalizes the positive charge across the aromatic ring. This inherent stability makes the Sₙ1 mechanism a viable pathway, particularly with weak nucleophiles and in polar protic solvents that can solvate both the departing halide anion and the carbocation intermediate.

For this compound, the ortho-phenyl group can further influence the stability of the carbocation. While it may exert a mild electron-withdrawing inductive effect, it can also participate in stabilizing the positive charge through resonance, although this effect is likely to be less pronounced than that of the primary phenyl ring.

The Sₙ2 Mechanism: A Concerted Attack

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong nucleophiles and polar aprotic solvents. A critical factor governing the rate of Sₙ2 reactions is steric hindrance around the electrophilic carbon.

In the case of this compound, the bulky ortho-phenyl group is expected to create significant steric hindrance, impeding the backside attack of the nucleophile.[4][5] This steric congestion would likely disfavor the Sₙ2 pathway compared to unsubstituted benzyl bromide. The phenyl group is considerably larger than a hydrogen atom, and its proximity to the reaction center will likely slow down the rate of an Sₙ2 reaction.[4][5]

Diagram 1: Mechanistic Pathways of this compound

Caption: Sₙ1 and Sₙ2 reaction pathways for this compound.

Quantifying Electrophilicity: A Computational Perspective

Density Functional Theory (DFT) provides a powerful tool for quantifying the electrophilicity of molecules. Key parameters derived from DFT calculations, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the global electrophilicity index (ω), offer valuable insights into a molecule's reactivity. A lower LUMO energy indicates a greater willingness to accept electrons, while a higher electrophilicity index signifies a stronger electrophile.

Table 2: Key DFT-Derived Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | The escaping tendency of an electron from a stable system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering of a system when it accepts electrons. |

Source: BenchChem[1]

A comparative DFT study of this compound, 4-phenylbenzyl bromide, and unsubstituted benzyl bromide would be highly informative. It is hypothesized that the 2-phenyl isomer would exhibit a slightly higher LUMO energy compared to the 4-phenyl isomer due to steric hindrance potentially disrupting coplanarity and reducing the electronic influence of the second phenyl ring.

Diagram 2: Workflow for Computational Analysis of Electrophilicity

Caption: A typical workflow for the computational analysis of electrophilicity.

Practical Applications and Experimental Protocols

This compound is a valuable precursor in various synthetic transformations, most notably in the synthesis of fluorene derivatives and in alkylation reactions.

Synthesis of 9H-Fluorene Derivatives

One of the key applications of this compound is in the synthesis of the 9H-fluorene skeleton through intramolecular cyclization. This transformation typically proceeds via a Friedel-Crafts-type reaction, often promoted by a Lewis acid.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and an alkyl halide.[1][6][7] Given the steric hindrance of this compound, forcing conditions (e.g., higher temperatures, stronger base) may be required to achieve reasonable yields.

Protocol: Williamson Ether Synthesis with this compound (Hypothetical)

-

Alkoxide Formation: To a solution of the desired alcohol in a suitable aprotic solvent (e.g., dry THF or DMF), add one equivalent of a strong base (e.g., sodium hydride). Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Alkylation: Add a solution of this compound (1 equivalent) in the same solvent to the alkoxide solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

This compound can also serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form diarylmethanes.[8][9] This reaction is tolerant of a wide range of functional groups and typically proceeds under mild conditions.[10]

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and add water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound presents a fascinating case study in electrophilic reactivity. Its benzylic nature predisposes it to nucleophilic substitution, while the ortho-phenyl substituent introduces a layer of complexity that modulates its reactivity profile. The steric hindrance imposed by the 2-phenyl group likely disfavors the Sₙ2 pathway, making the Sₙ1 mechanism more competitive, especially under conditions that favor carbocation formation.

For researchers in drug development and materials science, a thorough understanding of these competing factors is paramount for the rational design of synthetic routes. While this guide provides a robust theoretical framework, further experimental and computational studies are warranted to provide a more quantitative and predictive model of this compound's electrophilic potential. Specifically, kinetic studies comparing its solvolysis rates with other phenylbenzyl bromide isomers would provide invaluable data on the steric and electronic effects of the ortho-phenyl group.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. 2-フェニルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to the Solubility of 2-Phenylbenzyl bromide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Phenylbenzyl bromide (also known as 2-(Bromomethyl)biphenyl), a key intermediate in various organic syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, collates available qualitative data, and presents a robust, step-by-step experimental protocol for the quantitative determination of its solubility in a range of organic solvents. By combining theoretical insights with practical, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₃H₁₁Br) is a bifunctional organic molecule featuring a biphenyl backbone and a reactive benzyl bromide moiety. This unique structure makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials science precursors. The biphenyl group imparts specific steric and electronic properties, while the benzyl bromide group serves as a versatile electrophile for introducing the 2-phenylbenzyl group into various molecular scaffolds.

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a laboratory and industrial setting. For researchers and drug development professionals, a thorough understanding of the solubility of this compound is paramount for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.

-

Purification Strategies: The selection of appropriate solvents is crucial for effective crystallization, precipitation, and chromatographic separation.

-

Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

-

Handling and Storage: Proper solvent selection is necessary for preparing stable stock solutions and ensuring long-term compound integrity.

This guide provides a foundational understanding of the factors influencing the solubility of this compound and equips the reader with the practical knowledge to determine this critical parameter for their specific applications.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamic favorability of the dissolution process.[1] This principle is rooted in the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Physicochemical Properties of this compound

A comprehensive understanding of the molecular properties of this compound is the first step in predicting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁Br | |

| Molecular Weight | 247.13 g/mol | |

| Appearance | Liquid (at 25 °C) | |

| Density | 1.353 g/mL at 25 °C | |

| Boiling Point | 120-125 °C at 0.1 mmHg | |

| Refractive Index | n20/D 1.6280 |

Analysis of Intermolecular Forces

The solubility of this compound is a result of the interplay of the following intermolecular forces:

-

Van der Waals Forces: As a moderately large organic molecule, London dispersion forces are a significant contributor to the intermolecular attractions between this compound molecules and between the solute and non-polar or weakly polar solvents. The biphenyl group, in particular, contributes to a large surface area for these interactions.

-

Dipole-Dipole Interactions: The carbon-bromine bond in the benzyl bromide moiety introduces a permanent dipole moment into the molecule, allowing for dipole-dipole interactions with polar solvent molecules.

-

π-π Stacking: The two phenyl rings of the biphenyl group can participate in π-π stacking interactions with aromatic solvents.

This compound is considered a non-polar to moderately polar compound. The large, non-polar biphenyl component dominates the molecular character, while the bromomethyl group adds a degree of polarity. It is incapable of acting as a hydrogen bond donor and is a very weak hydrogen bond acceptor.

Predicting Solubility in Different Classes of Organic Solvents

Based on the "like dissolves like" principle and the molecular characteristics of this compound, we can predict its general solubility behavior in various classes of organic solvents:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): Due to the predominantly non-polar nature of the biphenyl backbone, this compound is expected to exhibit good solubility in non-polar solvents.[2] Dispersion forces and, in the case of aromatic solvents, π-π stacking will be the primary driving forces for dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a significant dipole moment and can effectively solvate the polar bromomethyl group of this compound. Given their ability to also engage in dispersion forces with the biphenyl portion of the molecule, good solubility is anticipated in this class of solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. Since this compound cannot participate significantly in hydrogen bonding, its solubility in protic solvents may be more limited compared to aprotic solvents of similar polarity. However, the alkyl chains of the alcohols can interact favorably with the biphenyl group, and some degree of solubility is still expected.

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): Due to the large, non-polar hydrocarbon structure, this compound is expected to have very low solubility in water.[1] While DMSO is a highly polar aprotic solvent, the significant difference in polarity between it and the largely non-polar solute will likely limit miscibility.

The following diagram illustrates the key molecular features of this compound that influence its solubility.

References

An In-depth Technical Guide to 2-Phenylbenzyl Bromide: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl, is a versatile organic reagent that has found significant applications in medicinal chemistry and materials science. Its unique structural motif, featuring a biphenyl backbone with a reactive benzylic bromide, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the discovery and history of this compound, its primary synthetic routes with detailed experimental protocols, an analysis of its chemical reactivity, and a survey of its applications in the development of pharmaceuticals and advanced materials.

Introduction and Physicochemical Properties

This compound (C₁₃H₁₁Br) is a halogenated hydrocarbon characterized by a biphenyl structure with a bromomethyl group at the 2-position. This arrangement confers a high degree of reactivity to the benzylic position, making it an excellent electrophile for various nucleophilic substitution reactions.

| Property | Value | Reference |

| CAS Number | 19853-09-9 | |

| Molecular Formula | C₁₃H₁₁Br | |

| Molecular Weight | 247.13 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 120-125 °C at 0.1 mmHg | |

| Density | 1.353 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6280 |

Historical Context and Discovery

While a singular, seminal paper detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for biphenyl compounds and benzylic halogenations. The synthesis of biphenyl derivatives has a rich history dating back to the 19th century with reactions like the Wurtz-Fittig and Ullmann reactions.[1] The advent of modern cross-coupling reactions, such as the Suzuki and Stille couplings, has further expanded the accessibility of substituted biphenyl precursors.

The functionalization of benzylic positions through radical halogenation, particularly the Wohl-Ziegler bromination, was a significant advancement in organic synthesis.[2][3] This reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator, provides a selective method for introducing a bromine atom at the benzylic position of alkyl-substituted aromatic compounds. It is through the application of these established synthetic principles to 2-methylbiphenyl that this compound became a readily accessible and valuable reagent.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the Wohl-Ziegler bromination of 2-methylbiphenyl.[4] This free-radical chain reaction offers high selectivity for the benzylic position over aromatic bromination.

Wohl-Ziegler Bromination of 2-Methylbiphenyl

This method involves the reaction of 2-methylbiphenyl with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

References

The Biphenyl Cornerstone: A Technical Guide to 2-Phenylbenzyl Bromide in Advanced Organic Synthesis

Abstract

2-Phenylbenzyl bromide, also known as 2-(bromomethyl)biphenyl, is a pivotal precursor in the landscape of modern organic synthesis. Its structural motif, featuring a reactive benzylic bromide appended to a biphenyl scaffold, renders it an exceptionally versatile building block for constructing complex molecular architectures. This guide provides an in-depth technical exploration of this compound, from its synthesis and characterization to its critical applications in pharmaceutical development and materials science. We will dissect the causality behind key experimental protocols, focusing on its role in the industrial synthesis of the angiotensin II receptor blocker, Valsartan, and explore its utility in forming polycyclic aromatic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate.

Introduction: The Strategic Importance of the Biphenylmethyl Halide Moiety

The biphenyl structure is a privileged scaffold in medicinal chemistry and materials science, offering a rigid yet tunable framework that can effectively orient functional groups in three-dimensional space. The introduction of a reactive handle, such as a bromomethyl group, at the 2-position of this scaffold creates a precursor of immense synthetic potential. This compound serves as a classic electrophile, poised for a variety of bond-forming reactions. Its benzylic position enhances reactivity towards nucleophilic substitution, while the biphenyl system itself can participate in or influence further aromatic functionalization.

The reactivity of the C-Br bond is significantly influenced by the adjacent phenyl ring, which can stabilize the transition state of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is resonance-stabilized by the aromatic system. In an SN2 pathway, the transition state is also stabilized, making the benzyl bromide more reactive than a typical primary alkyl halide.[1][2] This inherent reactivity is the cornerstone of its utility, allowing for the construction of key C-N, C-O, and C-C bonds under controlled conditions.

Synthesis and Characterization of this compound

The most common and industrially scalable synthesis of this compound begins with 2-methylbiphenyl. The key transformation is a selective free-radical bromination of the benzylic methyl group, a reaction known as the Wohl-Ziegler bromination.[2][3]

The Wohl-Ziegler Bromination: Mechanism and Rationale

The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals in low concentration, which is crucial for achieving selectivity.[4][5] High concentrations of molecular bromine (Br₂) would favor electrophilic aromatic substitution on the biphenyl rings. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light.

The mechanism proceeds through a radical chain reaction:

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbiphenyl, forming a resonance-stabilized benzylic radical and HBr.

-

The HBr reacts with NBS to generate a low concentration of molecular bromine (Br₂).

-

The benzylic radical reacts with Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain.

-

-

Termination: Radicals combine to form non-radical species.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial processes for benzylic brominations.[2][4]

Materials:

-

2-Methylbiphenyl (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

Procedure:

-

A solution of 2-methylbiphenyl in CCl₄ is charged into a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

-

NBS and a catalytic amount of AIBN are added to the solution.

-

The mixture is heated to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is initiated, often indicated by an increase in the reflux rate.

-

The reaction is monitored by TLC or GC until the starting material is consumed. The insoluble succinimide byproduct will float to the surface upon completion.[2]

-

The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

-

The filtrate is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation or recrystallization.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the precursor before its use in subsequent steps.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁Br | |

| Molecular Weight | 247.13 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 120-125 °C / 0.1 mmHg | |

| Density | 1.353 g/mL at 25 °C | |

| Refractive Index | n20/D 1.6280 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 7.60-7.30 (m, 9H, Ar-H), 4.55 (s, 2H, -CH₂Br). The singlet at ~4.55 ppm is characteristic of the benzylic methylene protons adjacent to the bromine atom.

-

¹³C NMR (CDCl₃, 125 MHz): Key signals include the benzylic carbon around δ 33.0 (-CH₂Br) and a complex aromatic region between δ 127.0 and 141.0.

-

FTIR (KBr, cm⁻¹): Characteristic peaks include C-H stretching of the aromatic rings (~3060 cm⁻¹), C=C stretching in the aromatic rings (~1600, 1480, 1440 cm⁻¹), and the C-Br stretching frequency (~670 cm⁻¹).[6]

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) and the isotopic peak for bromine (M+2⁺) in an approximate 1:1 ratio. A prominent peak would correspond to the loss of Br (m/z = 167), forming the stable biphenylmethyl cation.[7]

Core Application: Keystone Intermediate in Valsartan Synthesis

The most significant application of this compound and its analogues is in the synthesis of the "sartan" class of antihypertensive drugs. The synthesis of Valsartan provides a compelling case study in multistep organic synthesis where this precursor plays a central role. The overall strategy involves building the biphenyltetrazole moiety and attaching the acylated valine side chain. While many routes exist, a common pathway involves the alkylation of an L-valine ester with a biphenylmethyl halide.

Synthetic Strategy for Valsartan

A convergent synthesis strategy is typically employed. One key fragment is the L-valine derivative, and the other is the biphenyl core, which is derived from this compound or a related intermediate like 4-(bromomethyl)-2'-cyanobiphenyl.

Detailed Protocol for Key Steps

Step 1: Nucleophilic Substitution (N-Alkylation) The first key step is the SN2 reaction between the L-valine methyl ester and the biphenylmethyl bromide intermediate. The choice of base and solvent is critical to ensure high yield and prevent racemization of the chiral center in valine.

-

Protocol: L-valine methyl ester hydrochloride (1.0 eq) is treated with a base such as diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent like DMF.[8] 4-(bromomethyl)-2'-cyanobiphenyl (1.0 eq) is added, and the reaction is typically heated to drive the substitution to completion.

-

Causality: A non-nucleophilic, hindered base like DIPEA is used to deprotonate the amine without competing as a nucleophile. DMF is an excellent solvent for SN2 reactions as it solvates the cation while leaving the nucleophile relatively free and reactive.

Step 2: N-Acylation The secondary amine formed in the previous step is acylated with valeryl chloride to introduce the pentanoyl side chain.

-

Protocol: The N-alkylated intermediate is dissolved in a solvent like toluene or dichloromethane. A base, often a tertiary amine like triethylamine or DIPEA, is added, followed by the slow addition of valeryl chloride at a controlled temperature (e.g., 10-20°C).[9]

-

Causality: The base is required to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion. Slow addition and temperature control are necessary to manage the exothermicity of the reaction.

Step 3 & 4: Tetrazole Formation and Hydrolysis The cyano group on the biphenyl ring is converted into a tetrazole ring, a crucial pharmacophore for angiotensin II receptor antagonism. This is typically achieved by cycloaddition with an azide source, often using organotin compounds or Lewis acids to facilitate the reaction.[1][10] The final step is the hydrolysis of the methyl ester to yield the carboxylic acid of Valsartan.

-

Protocol: The acylated nitrile intermediate is heated with an azide source, such as sodium azide, in a high-boiling solvent like DMF. A catalyst like zinc chloride or triethylamine hydrochloride is often used.[10] Following tetrazole formation, the resulting ester is hydrolyzed using an aqueous base (e.g., NaOH or Ba(OH)₂), followed by acidic workup to precipitate Valsartan.[8]

-

Causality: The [3+2] cycloaddition of an azide to a nitrile is a thermally demanding process. The Lewis acid catalyst coordinates to the nitrile nitrogen, making it more electrophilic and accelerating the cycloaddition. The final basic hydrolysis is a standard saponification of the ester to the carboxylate salt, which upon acidification yields the final active pharmaceutical ingredient.

Versatility in Synthesis: Beyond Pharmaceuticals

The utility of this compound extends beyond the synthesis of sartans. Its structure is pre-disposed to intramolecular cyclization reactions to form important polycyclic aromatic hydrocarbons.

Synthesis of 9H-Fluorenes

The 9H-fluorene core is a valuable structure in organic electronics (e.g., for OLEDs) and photoluminescent materials. This compound can be a precursor to 9-substituted fluorenes through the formation of a Grignard or organolithium reagent followed by intramolecular cyclization, or through direct intramolecular Friedel-Crafts type reactions. A more direct route involves the reaction of phenyllithium with fluorenone to produce 9-phenyl-9-fluorenol, which is then converted to 9-bromo-9-phenylfluorene.[11] While not a direct use of this compound, this highlights the synthetic accessibility of related structures.

Synthesis of Phenanthridines

Phenanthridine is another important heterocyclic scaffold found in several alkaloids and biologically active molecules.[12] Synthetic strategies often rely on the intramolecular cyclization of ortho-functionalized biphenyls. This compound can be elaborated into precursors suitable for such cyclizations. For example, conversion of the bromomethyl group to an aldehyde, followed by formation of an oxime, sets the stage for a photochemically-mediated cyclization to afford the phenanthridine core.[12]

Safety, Handling, and Disposal

As a Senior Application Scientist, it is imperative to emphasize that robust science is safe science. This compound and related benzylic bromides require careful handling due to their chemical properties.

5.1. Hazard Profile

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: It is a strong eye irritant and causes tearing.[13][14] All handling must be performed in a certified chemical fume hood.

-

Reactivity: Reacts with water, bases, amines, and alcohols. It is sensitive to moisture and light.[13]

5.2. Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[13][15]

-

Engineering Controls: All manipulations, including weighing and transfers, must be conducted within a chemical fume hood to prevent inhalation of vapors.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and dark place, away from incompatible materials.[13]

5.3. Waste Disposal

-

NBS-containing waste: Waste from the synthesis (e.g., filtered succinimide, aqueous washes) may contain residual NBS. NBS is an oxidizer and should not be mixed with organic waste. It should be collected separately and quenched, if necessary, before being disposed of as hazardous waste according to institutional guidelines.[9][16]

-

Halogenated Organic Waste: this compound and solutions containing it should be disposed of in a designated halogenated organic waste container. Do not mix with non-halogenated waste streams. All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex, high-value molecules. Its enhanced reactivity, governed by the benzylic position and biphenyl scaffold, allows for predictable and high-yielding transformations. As demonstrated through the industrial synthesis of Valsartan, its application is central to modern pharmaceutical manufacturing. Furthermore, its potential for creating diverse polycyclic systems underscores its versatility. For the research scientist and drug development professional, a thorough understanding of the synthesis, reactivity, and safe handling of this compound is essential for unlocking its full potential in the pursuit of novel molecular entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. This compound(19853-09-9)FT-IR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. carlroth.com [carlroth.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]

- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 14. fishersci.com [fishersci.com]

- 15. westliberty.edu [westliberty.edu]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 9H-Fluorene via Intramolecular Friedel-Crafts Cyclization of 2-Phenylbenzyl Bromide

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 9H-fluorene, a foundational structure in medicinal chemistry and materials science. The protocol details an efficient and cost-effective intramolecular Friedel-Crafts alkylation of the readily available 2-phenylbenzyl bromide. Utilizing anhydrous iron(III) chloride (FeCl₃) as a Lewis acid catalyst, this method offers a robust pathway to the fluorenyl scaffold. This document is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

The 9H-fluorene core is a privileged bicyclic aromatic hydrocarbon that is a constituent of numerous polycyclic aromatic compounds. Its unique electronic properties and rigid, planar structure make it a sought-after building block in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and as a scaffold for pharmacologically active molecules.

The synthesis of 9H-fluorene described herein proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.[1][2] This classic yet powerful reaction involves the formation of a new carbon-carbon bond to construct the five-membered ring of the fluorene system. The choice of this compound as the starting material is strategic; the benzylic bromide is a reactive electrophile precursor, and the biphenyl moiety provides the necessary aromatic nucleophile and electrophile in close proximity for efficient cyclization.

The causality behind this synthetic approach lies in the generation of a benzylic carbocation, or a highly polarized Lewis acid-base complex, upon interaction of the benzylic bromide with a Lewis acid.[2] This electrophilic species is then attacked by the adjacent phenyl ring, leading to the formation of the fluorene ring system. Anhydrous iron(III) chloride (FeCl₃) is selected as the catalyst due to its effectiveness in promoting Friedel-Crafts reactions, lower cost, and reduced toxicity compared to other Lewis acids like aluminum chloride.

Reaction Mechanism and Workflow

The synthesis of 9H-fluorene from this compound is a classic example of an intramolecular Friedel-Crafts alkylation. The reaction proceeds through the following key steps:

-

Activation of the Electrophile: The Lewis acid, anhydrous FeCl₃, coordinates to the bromine atom of this compound. This polarization of the C-Br bond makes the benzylic carbon significantly more electrophilic, facilitating the departure of the bromide ion and the formation of a benzylic carbocation intermediate.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich adjacent phenyl ring acts as a nucleophile, attacking the electrophilic benzylic carbon. This intramolecular attack leads to the formation of a new carbon-carbon bond and a six-membered ring intermediate, a cyclohexadienyl cation (also known as an arenium ion).

-

Rearomatization: A proton is eliminated from the cyclohexadienyl cation intermediate, restoring the aromaticity of the newly formed fluorene ring system. This proton is typically abstracted by the [FeCl₃Br]⁻ complex, regenerating the FeCl₃ catalyst and forming HBr as a byproduct.

The overall workflow for this synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of 9H-fluorene.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| This compound | ≥97% | Commercially Available | 19853-09-9 | Corrosive, handle with care. |

| Anhydrous Iron(III) Chloride (FeCl₃) | ≥98% | Commercially Available | 7705-08-0 | Hygroscopic, handle in a dry atmosphere. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | 75-09-2 | Use in a well-ventilated fume hood. |

| Deionized Water | N/A | In-house | 7732-18-5 | |

| Saturated Sodium Bicarbonate Solution | N/A | In-house preparation | 144-55-8 | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | 7487-88-9 | |

| Methanol | Reagent Grade | Commercially Available | 67-56-1 | For recrystallization. |

| Standard Glassware | N/A | N/A | N/A | Dried in an oven prior to use. |

| Magnetic Stirrer with Hotplate | N/A | N/A | N/A | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercially Available | N/A |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (5.0 g, 20.2 mmol).

-

Dissolve the starting material in 100 mL of anhydrous dichloromethane.

-

-

Catalyst Addition and Reaction:

-

Carefully add anhydrous iron(III) chloride (3.6 g, 22.2 mmol, 1.1 equivalents) to the stirred solution in portions. The addition is exothermic, and the reaction mixture will typically turn dark brown or black.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The starting material will have a different Rf value than the 9H-fluorene product.

-

-

Work-up and Isolation:

-

Upon completion of the reaction (as indicated by TLC), carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude 9H-fluorene by recrystallization.[3][4] Dissolve the crude solid in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.

-

Characterization and Expected Results

The identity and purity of the synthesized 9H-fluorene can be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White crystalline solid |

| Yield | Typically 70-85% |

| Melting Point | 116-117 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.79 (d, J=7.5 Hz, 2H), 7.55 (d, J=7.4 Hz, 2H), 7.39 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.3 Hz, 2H), 3.89 (s, 2H).[5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.1, 141.6, 126.7, 126.6, 124.9, 119.8, 36.6. |

Safety and Handling Precautions

-

This compound is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7]

-

Anhydrous Iron(III) Chloride is corrosive and hygroscopic. Avoid contact with skin and eyes. Handle in a dry environment to prevent decomposition.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst (due to moisture). | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use freshly opened or properly stored anhydrous FeCl₃. |

| Insufficient reaction time. | Continue to monitor the reaction by TLC until the starting material is consumed. | |

| Formation of polymeric byproducts | Reaction temperature is too high. | Maintain the reaction at room temperature. Exothermic addition of the catalyst can be controlled by slow, portion-wise addition and cooling in an ice bath if necessary. |

| Difficulty in recrystallization | Impurities preventing crystallization. | If the product "oils out," try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 9H-fluorene. If the issue persists, consider purification by column chromatography on silica gel.[8] |

Conclusion

The intramolecular Friedel-Crafts cyclization of this compound using anhydrous FeCl₃ is an effective and reliable method for the synthesis of 9H-fluorene. This application note provides a detailed and scientifically grounded protocol that can be readily implemented in a standard organic chemistry laboratory. The combination of a clear procedural outline, mechanistic insights, and practical troubleshooting advice is intended to empower researchers to successfully synthesize this important molecular scaffold for a wide range of applications in drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. RECRYSTALIZATION | PPTX [slideshare.net]

- 5. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. westliberty.edu [westliberty.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Role of 2-Phenylbenzyl Bromide in the Synthesis of Advanced Polyarylfluorenes: An Application Note for Researchers

Introduction: The Significance of Polyarylfluorenes

Polyfluorenes (PFs) are a prominent class of conjugated polymers that have garnered significant attention in the field of organic electronics. Their exceptional properties, including high photoluminescence quantum yields, excellent charge transport characteristics, and good thermal and chemical stability, make them highly desirable materials for a wide range of applications. These applications include organic light-emitting diodes (OLEDs), flexible solar cells, lasers, and field-effect transistors.[1] A key strategy for fine-tuning the optoelectronic properties of these materials is the introduction of aryl substituents at the C9 position of the fluorene monomer, leading to the formation of poly(9,9-diarylfluorene)s.[1][2] This structural modification not only enhances solubility and processability but also plays a crucial role in controlling the polymer's electronic structure and morphology.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the pivotal role of 2-phenylbenzyl bromide in the synthesis of these advanced polyarylfluorenes. We will delve into the mechanistic underpinnings of its use, provide field-proven experimental protocols, and offer insights into the characterization of the resulting polymers.

The Causality Behind Experimental Choices: Why this compound?

The synthesis of polyarylfluorenes typically involves the polymerization of appropriately functionalized fluorene monomers. The journey to these high-performance polymers often begins with the strategic synthesis of the monomer itself. This compound emerges as a critical starting material for introducing a phenyl group at the 9-position of the fluorene core.

The rationale for this choice is rooted in the reactivity and structural features of this compound. The benzylic bromide is a highly effective electrophile, making it amenable to nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of the 9-phenylfluorene precursor, a key building block for the final monomer.

Synthetic Pathways to Polyarylfluorenes